molecular formula C15H13ClN4O5 B11704921 N-(4-chlorophenyl)-2-(dimethylamino)-3,5-dinitrobenzamide

N-(4-chlorophenyl)-2-(dimethylamino)-3,5-dinitrobenzamide

Cat. No.: B11704921
M. Wt: 364.74 g/mol
InChI Key: XBBRUJFNLXEKPV-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-2-(dimethylamino)-3,5-dinitrobenzamide is a chemical compound with a complex structure that includes a chlorophenyl group, a dimethylamino group, and two nitro groups attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-2-(dimethylamino)-3,5-dinitrobenzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the nitration of a benzamide derivative followed by the introduction of the dimethylamino group and the chlorophenyl group through substitution reactions. The reaction conditions often involve the use of strong acids or bases, organic solvents, and controlled temperatures to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated systems for precise control of reaction conditions, and advanced purification techniques to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-2-(dimethylamino)-3,5-dinitrobenzamide can undergo various types of chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized under strong oxidative conditions.

    Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of dinitro derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of diamino derivatives.

    Substitution: Formation of new compounds with different functional groups replacing the dimethylamino group.

Scientific Research Applications

N-(4-chlorophenyl)-2-(dimethylamino)-3,5-dinitrobenzamide has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

    Industry: Used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-2-(dimethylamino)-3,5-dinitrobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    N-(4-chlorophenyl)-N-ethylamine: A related compound with a similar chlorophenyl group but different functional groups.

    (4-Chlorophenyl)(dimethylamino)acetonitrile: Another related compound with a similar dimethylamino group.

Uniqueness

N-(4-chlorophenyl)-2-(dimethylamino)-3,5-dinitrobenzamide is unique due to the presence of both nitro groups and the specific arrangement of functional groups, which confer distinct chemical and biological properties not found in the similar compounds listed above.

Properties

Molecular Formula

C15H13ClN4O5

Molecular Weight

364.74 g/mol

IUPAC Name

N-(4-chlorophenyl)-2-(dimethylamino)-3,5-dinitrobenzamide

InChI

InChI=1S/C15H13ClN4O5/c1-18(2)14-12(7-11(19(22)23)8-13(14)20(24)25)15(21)17-10-5-3-9(16)4-6-10/h3-8H,1-2H3,(H,17,21)

InChI Key

XBBRUJFNLXEKPV-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(=O)NC2=CC=C(C=C2)Cl

Origin of Product

United States

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